3-Methyl-2-(trifluoromethylthio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(trifluoromethyl)thio]-1H-indole is a chemical compound that belongs to the indole family, characterized by the presence of a trifluoromethylthio group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(trifluoromethyl)thio]-1H-indole can be achieved through a palladium (II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . The presence of bismuth (III) chloride is crucial for the success of this transformation, as it activates the trifluoromethanesulfanylamide during the reaction .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-2-[(trifluoromethyl)thio]-1H-indole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(trifluoromethyl)thio]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Halogenated and nitro-substituted indoles.
Scientific Research Applications
3-Methyl-2-[(trifluoromethyl)thio]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(trifluoromethyl)thio]-1H-indole involves its interaction with various molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole core can bind to multiple receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethyl-substituted compound with similar chemical properties.
3-((trifluoromethyl)thio)-1H-indole: Lacks the methyl group at the 3-position, resulting in different reactivity and biological activity.
Uniqueness
3-Methyl-2-[(trifluoromethyl)thio]-1H-indole is unique due to the presence of both a methyl group and a trifluoromethylthio group on the indole core. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8F3NS |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C10H8F3NS/c1-6-7-4-2-3-5-8(7)14-9(6)15-10(11,12)13/h2-5,14H,1H3 |
InChI Key |
KDAFNJDJTFTNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.